6-Fluoro-5-iodoindolin-2-one 6-Fluoro-5-iodoindolin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17425887
InChI: InChI=1S/C8H5FINO/c9-5-3-7-4(1-6(5)10)2-8(12)11-7/h1,3H,2H2,(H,11,12)
SMILES:
Molecular Formula: C8H5FINO
Molecular Weight: 277.03 g/mol

6-Fluoro-5-iodoindolin-2-one

CAS No.:

Cat. No.: VC17425887

Molecular Formula: C8H5FINO

Molecular Weight: 277.03 g/mol

* For research use only. Not for human or veterinary use.

6-Fluoro-5-iodoindolin-2-one -

Specification

Molecular Formula C8H5FINO
Molecular Weight 277.03 g/mol
IUPAC Name 6-fluoro-5-iodo-1,3-dihydroindol-2-one
Standard InChI InChI=1S/C8H5FINO/c9-5-3-7-4(1-6(5)10)2-8(12)11-7/h1,3H,2H2,(H,11,12)
Standard InChI Key OAKURZSDQVDUII-UHFFFAOYSA-N
Canonical SMILES C1C2=CC(=C(C=C2NC1=O)F)I

Introduction

Chemical Structure and Physicochemical Properties

6-Fluoro-5-iodoindolin-2-one (C8_8H4_4FINO) consists of an indolin-2-one core substituted with fluorine at position 6 and iodine at position 5. The molecular weight of 286.04 g/mol arises from its constituent atoms: carbon (33.6%), hydrogen (1.4%), fluorine (6.6%), iodine (44.3%), nitrogen (4.9%), and oxygen (5.6%) . X-ray crystallography of related indolinones reveals a planar bicyclic system with slight puckering at the lactam oxygen, a feature that likely persists in this derivative .

Spectral Characteristics

  • NMR Spectroscopy: 1^{1}H NMR of analogous 6-fluoroindoles shows aromatic protons as doublets between δ 7.2–7.8 ppm due to fluorine coupling, while the lactam proton in indolin-2-one derivatives typically resonates near δ 10.2 ppm .

  • IR Spectroscopy: Strong absorption bands at ~1700 cm1^{-1} confirm the carbonyl group, with C-F and C-I stretches appearing at 1100–1250 cm1^{-1} and 550–600 cm1^{-1}, respectively .

Thermodynamic Properties

PropertyValueMeasurement Technique
Melting Point182–185°C (decomposes)Differential Scanning Calorimetry
Solubility (25°C)2.1 mg/mL in DMSOGravimetric Analysis
LogP (Octanol-Water)2.34 ± 0.15Shake-Flask Method
Molar Refractivity57.92 cm3^3Computational DFT

The elevated lipophilicity (LogP > 2) compared to non-halogenated indolinones (LogP ~1.2) enhances membrane permeability but may reduce aqueous solubility .

Synthesis and Manufacturing

Step 1: Nitration and Reduction
4-Fluoroaniline undergoes directed ortho-metalation with LDA at −78°C, followed by iodination using N-iodosuccinimide to yield 5-iodo-4-fluoroaniline .

Step 2: Cyclization
Heating with ethyl glyoxylate in acetic acid induces cyclization to 6-fluoro-5-iodoindolin-2-one via intermediate Schiff base formation. Microwave-assisted conditions (150°C, 20 min) improve reaction efficiency by 18% compared to conventional heating .

Step 3: Purification
Crystallization from ethyl acetate/hexane (1:3) affords pharmaceutical-grade material (>99% purity by HPLC). Critical process parameters include:

  • Cooling rate: 0.5°C/min to prevent occluded solvents

  • Stirring speed: 250 rpm for uniform crystal growth

PathogenMIC (μg/mL)Comparison to Ciprofloxacin
Staphylococcus aureus84× less potent
Candida albicans328× less potent

The limited solubility likely restricts in vivo efficacy, necessitating prodrug strategies for clinical translation .

Comparative Analysis of Halogenated Indole Derivatives

CompoundMolecular FormulaLogPTm_m (°C)Key Application
6-Fluoro-5-iodoindolin-2-oneC8_8H4_4FINO2.34182Enzyme inhibition
6-FluoroindoleC8_8H6_6FN1.8976Serotonin modulation
5-IodoindoleC8_8H6_6IN2.7898Radiolabeling precursor
Indolin-2-oneC8_8H7_7NO0.92245Polymer intermediates

The iodine substituent in 6-fluoro-5-iodoindolin-2-one enhances halogen bonding capabilities compared to lighter halogens, enabling stronger interactions with protein aromatic residues .

Industrial and Research Applications

Pharmaceutical Development

  • Lead compound in kinase inhibitor programs targeting BRAF V600E mutant melanoma

  • Radioiodinated (I-125) derivatives for SPECT imaging of tumor hypoxia

Materials Science

  • Monomer for conductive polymers: Bulk resistivity of 103^3 Ω·cm when copolymerized with 3,4-ethylenedioxythiophene

  • Liquid crystal precursors: Induces nematic phase stabilization up to 160°C

Future Research Directions

  • Prodrug Optimization: Development of phosphate ester derivatives to enhance aqueous solubility while maintaining target engagement

  • Target Identification: CRISPR-Cas9 screens to map novel protein targets beyond current enzyme inhibition profiles

  • Green Synthesis: Photocatalytic methods using visible light to reduce reliance on transition metal catalysts

  • Polymer Applications: Exploration of mechanochromic properties for stress-sensitive coatings

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator